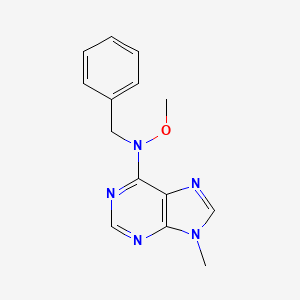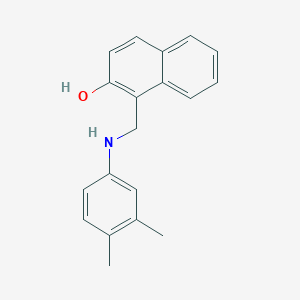
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydronaphthalene moiety and an ethoxy-substituted oxobutanoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation reaction, which is used to form the dihydronaphthalene core . This reaction involves the condensation of an aromatic aldehyde with a ketone under basic conditions, followed by cyclization and reduction steps to yield the dihydronaphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) . By binding to the active sites of this protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share a similar dihydronaphthalene core and have been studied for their biological activities.
Ethoxy-substituted oxobutanoic acids: Compounds with similar functional groups but different core structures.
Uniqueness
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific proteins involved in disease pathways highlights its potential as a versatile research tool and therapeutic agent.
属性
CAS 编号 |
93006-72-5 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
3-(3,4-dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18O4/c1-2-20-16(19)14(10-15(17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8-9,14H,2,5,7,10H2,1H3,(H,17,18) |
InChI 键 |
NUWBUMDAOCCYSD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)

![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)

![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)







